8-(azepan-1-ylmethyl)-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
Description
8-(azepan-1-ylmethyl)-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by:
- A chromen-2-one core substituted at positions 3, 7, and 6.
- An azepane ring linked via a methylene group at position 8, enhancing lipophilicity and influencing pharmacokinetic properties .
- A 7-hydroxy group, common in bioactive coumarins, which may participate in hydrogen bonding or metal chelation .
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-26-20-9-5-4-8-19(20)25-23(26)17-14-16-10-11-21(28)18(22(16)30-24(17)29)15-27-12-6-2-3-7-13-27/h4-5,8-11,14,28H,2-3,6-7,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFELNQIONKPPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCCCCC5)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “8-[(azepan-1-yl)methyl]-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one” are currently unknown
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, it would be possible to map out the biochemical pathways involved.
Biological Activity
The compound 8-(azepan-1-ylmethyl)-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one , also known as a benzimidazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenone moiety and a benzimidazole ring. Its molecular formula is with a molecular weight of 401.48 g/mol. The presence of hydroxy and azepan groups contributes to its unique biological properties.
Antiproliferative Activity
Research indicates that derivatives of benzimidazole, including our compound of interest, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that similar compounds showed IC50 values ranging from 1.2 to 8.7 µM against the MCF-7 breast cancer cell line, suggesting potential for anticancer applications .
Antioxidative Activity
The antioxidative properties of benzimidazole derivatives have been explored extensively. Compounds with hydroxy substitutions have shown improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene). The specific compound may exhibit similar properties due to its hydroxy group, which is known to scavenge free radicals effectively .
Antimicrobial Activity
Benzimidazole derivatives generally possess antimicrobial properties. The specific compound has not been extensively tested in this regard; however, related compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related derivative demonstrated MIC values as low as 8 µM against Enterococcus faecalis .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antioxidant Mechanism : Hydroxy groups may contribute to reducing oxidative stress by scavenging reactive oxygen species (ROS).
- Antimicrobial Action : Potential disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled study, the compound was tested for its effects on MCF-7 breast cancer cells. Results indicated an IC50 value of approximately 4.8 µM, demonstrating significant antiproliferative activity compared to untreated controls .
Study 2: Antioxidant Activity Evaluation
A comparative analysis was conducted where the antioxidative capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that the compound exhibited superior antioxidant activity relative to standard controls, confirming its potential utility in oxidative stress-related conditions .
Table 1: Biological Activities of Related Benzimidazole Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| N-Methyl-substituted derivative with hydroxyl groups | 3.1 | Antiproliferative (MCF-7) |
| Hydroxy-substituted derivative | 1.2 - 5.3 | Antiproliferative (various) |
| Compound with two hydroxy groups | 8 | Antibacterial (E. faecalis) |
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH IC50 (µg/ml) | ABTS IC50 (µg/ml) |
|---|---|---|
| Compound under study | 200 | 150 |
| Standard BHT | 250 | 300 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
*Estimated based on structural analogues.
Key Comparative Insights
Substituent-Driven Lipophilicity and Bioactivity
- The 1-methylbenzimidazole at position 3 may confer antimicrobial or antiproliferative activity, as seen in benzimidazole-containing β-lactams (e.g., tubulin inhibition in breast cancer cells) .
Spectroscopic and Physicochemical Properties
- IR/NMR Trends : Benzimidazole-containing coumarins exhibit characteristic absorptions for C=O (1640–1680 cm⁻¹) and NH/OH (3200–3400 cm⁻¹) . The azepane group may show C-N stretching near 1100–1200 cm⁻¹ .
- Thermal Stability : Derivatives with bulky substituents (e.g., azepane, benzimidazole) often exhibit higher melting points (>300°C) due to rigid packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
